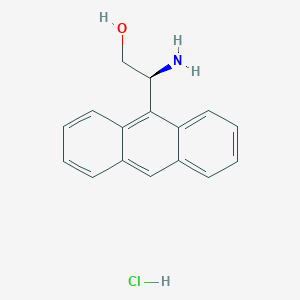

(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anthracene-based compounds are suitable for constructing efficient blue-emitting materials . They are often used in the creation of highly efficient non-doped deep-blue fluorescent OLEDs .

Synthesis Analysis

Anthracene-based compounds can be synthesized using Suzuki coupling reactions . The chemical structures of the side groups have a significant influence on the thermal, photophysical, and electroluminescence properties .Molecular Structure Analysis

Anthracene-based compounds contain multiple bonds, aromatic bonds, and six-membered rings . The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .Chemical Reactions Analysis

The chemical reactions of anthracene-based compounds are influenced by the chemical structures of the side groups . The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .Physical And Chemical Properties Analysis

Anthracene-based compounds have a molecular weight of 222.28 . They have multiple bonds, aromatic bonds, and six-membered rings .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are known for their use in constructing efficient blue-emitting materials for OLEDs. The specific structure of (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride could potentially be utilized in the development of new OLED materials with improved performance and stability .

Fluorescence Probes

Due to their fluorescent properties, anthracene moieties can serve as probes in various biological and chemical sensing applications. The compound’s ability to emit light upon excitation makes it valuable for imaging and diagnostic purposes .

Electrochromic Materials

Anthracene-based compounds have applications in electrochromic devices, which change color in response to electric voltage. Such materials are useful for smart windows, displays, and low-energy consumption screens .

Dye-Sensitized Solar Cells

Functionalized anthracenes have been utilized in dye-sensitized solar cells (DSSCs) due to their ability to absorb light and convert it into electrical energy. The compound may contribute to the development of more efficient DSSCs .

Supercapacitors

Although not traditionally used due to their high energy gap, functionalized anthracenes, including possibly (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride , could be explored as components in supercapacitor devices for energy storage .

Aggregation-Induced Emission (AIE)

Anthracene derivatives can exhibit AIE properties, which are valuable for biological applications such as bioimaging and therapeutics. The compound’s structure may allow it to be used in AIE-related research .

作用機序

The mechanism of action of anthracene-based compounds is related to their structure. The deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .

特性

IUPAC Name |

(2S)-2-amino-2-anthracen-9-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H/t15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIILJVVXUUBO-XFULWGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2911460.png)

![N-(2-fluorobenzyl)-1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2911463.png)

![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)

![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)

![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)